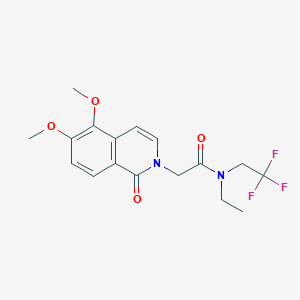

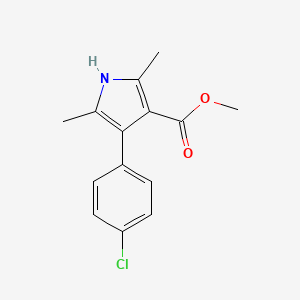

![molecular formula C17H15N3O4 B5611117 ethyl 2-(benzoyloxy)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5611117.png)

ethyl 2-(benzoyloxy)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(benzoyloxy)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate is a compound that has been studied for its synthesis, molecular structure, and potential applications in various fields of chemistry and biochemistry. The interest in this compound stems from its unique chemical structure and properties, which offer potential for development in pharmaceuticals, materials science, and as a tool in chemical research.

Synthesis Analysis

The synthesis of similar pyrazolo[1,5-a]pyrimidine derivatives involves multi-step chemical reactions, typically starting from the interaction of different precursor molecules under specific conditions. For example, a synthesis route involves the reaction of ethyl esters with a mixture of aromatic or heterocyclic aldehydes and 5-aminotetrazole monohydrate, leading to the formation of methyl-7-aryl(heteryl)-6-(2-thienoyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylates (Gein et al., 2009). Another example is the use of Biginelli reaction for the synthesis of ethyl 5-methyl-7-(4-morpholinophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate, utilizing specific catalysts and conditions (Suwito et al., 2018).

Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives is characterized using various spectroscopic techniques, such as FTIR, HRESI-MS, 1H- and 13C-NMR, and 2D NMR. These analyses confirm the structure of synthesized compounds, providing insights into their molecular geometry, electronic structure, and potential reactive sites (Suwito et al., 2018).

Chemical Reactions and Properties

Pyrazolo[1,5-a]pyrimidine derivatives undergo various chemical reactions, highlighting their reactivity and potential for further functionalization. For instance, they can react with electrophilic reagents, undergo ring transformations, or participate in nucleophilic substitution reactions, leading to a wide array of products with diverse properties (Bruni et al., 1994).

Future Directions

Given the potential biological activities of pyrazolopyrimidines, future research could focus on further exploring the therapeutic potential of this compound. This could include in-depth studies of its mechanism of action, optimization of its synthesis process, and comprehensive safety and efficacy testing .

properties

IUPAC Name |

ethyl 2-benzoyloxy-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O4/c1-3-23-17(22)13-10-18-14-9-15(19-20(14)11(13)2)24-16(21)12-7-5-4-6-8-12/h4-10H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPUNTRRDTVIFGB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N2C(=CC(=N2)OC(=O)C3=CC=CC=C3)N=C1)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 1-{[(4-fluorophenyl)amino]carbonothioyl}-4-piperidinecarboxylate](/img/structure/B5611043.png)

![N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)-N'-(3-methoxyphenyl)urea](/img/structure/B5611050.png)

![{1-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-3-propylpiperidin-3-yl}methanol](/img/structure/B5611073.png)

![1-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-a]quinoline](/img/structure/B5611092.png)

![N,N-dimethyl-1-(2-methylphenyl)-2-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]-1-piperazinyl}-2-oxoethanamine](/img/structure/B5611094.png)

![{2-ethoxy-4-[(hydroxyimino)methyl]-6-iodophenoxy}acetic acid](/img/structure/B5611098.png)

![N,N-diethyl-2-[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B5611111.png)

![N'-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-nitrobenzohydrazide](/img/structure/B5611119.png)

![5-[(2-ethyl-3-oxo-2,9-diazaspiro[5.5]undec-9-yl)methyl]-N-methyl-1,2,4-oxadiazole-3-carboxamide](/img/structure/B5611131.png)